(1,2-Dihydroxyethyl)oxirane
Overview
Description
“(1,2-Dihydroxyethyl)oxirane”, also known as butadiene diolepoxide or 1,2-dihydroxy-3,4-epoxybutane, belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions .
Synthesis Analysis
While specific synthesis methods for “(1,2-Dihydroxyethyl)oxirane” were not found, oxiranes and oxetanes are known to be versatile starting materials for a wide variety of ring opening and ring-expansion reactions .
Molecular Structure Analysis
The molecular formula of “(1,2-Dihydroxyethyl)oxirane” is C4H8O3 . The IUPAC name is 1-(oxiran-2-yl)ethane-1,2-diol . The InChI is InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 and the Canonical SMILES is C1C(O1)C(CO)O .
Chemical Reactions Analysis
Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions .
Physical And Chemical Properties Analysis
The molecular weight of “(1,2-Dihydroxyethyl)oxirane” is 104.10 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 104.047344113 g/mol and the Monoisotopic Mass is 104.047344113 g/mol . The Topological Polar Surface Area is 53 Ų .
Scientific Research Applications
Catalysis
- Regioselective Conversion : Schiff-Base Metal(II) Complexes act as catalysts for the efficient and regioselective conversion of 1,2-epoxyethanes to 2-Hydroxyethyl Thiocyanates, which are intermediates towards biologically active molecules (Sharghi & Nasseri, 2003).
Biohydrolysis
- Enzymatic Hydrolysis : Bacterial epoxide hydrolases can selectively hydrolyze functionalized 2,2‐disubstituted oxiranes, generating enantiomerically enriched epoxides and vicinal diols as building blocks for asymmetric synthesis (Steinreiber et al., 2000).
Synthesis of Biological Molecules
- Generation of Bioactive Nucleosides : The ring-opening reactions of oxirane derivatives lead to a series of 6-(1,2-disubstituted ethyl)purine bases and nucleosides with potential cytostatic and antiviral activities (Kuchař et al., 2008).
Polymer Chemistry
- Polymer Synthesis : Oxiranes like 2,3-disubstituted oxirane polymerize to form polyethers with potentially beneficial properties for various industrial applications (Merlani et al., 2015).
- Ring-Opening Polymerization : Oxiranes are used in enzymatic ring-opening polymerization with dicarboxylic anhydrides to produce polyesters and polyethers (Soeda et al., 2002).
Stability Studies
- Silorane Stability : Studies on the stability of silorane dental monomers, which contain oxirane functionality, in aqueous systems to determine their suitability in dental applications (Eick et al., 2006).
Crystallographic Analysis
- Structural Analysis : Initiating crystallographic analysis of recombinant oxirane-based enzymes, which are significant in the synthesis of natural product antibiotics (Cameron et al., 2005).
Analytical Chemistry
- Analytical Applications : Oxiranes are used as reagents in analytical chemistry for various applications, including determination of nanomole quantities in different matrices (Mishmash & Meloan, 1972).
Chemical Stability
- Stability Analysis : Exploring the stability of oxiranes under different synthetic operations, as shown in the novel synthesis of epothilone B, an antitumor compound (Martin et al., 2000).
Future Directions
While specific future directions for “(1,2-Dihydroxyethyl)oxirane” were not found, it’s known that oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years .
properties
IUPAC Name |
1-(oxiran-2-yl)ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIHOANUQUSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030933 | |
Record name | 3,4-Epoxybutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dihydroxyethyl)oxirane | |
CAS RN |
17177-50-3, 146611-76-9 | |
Record name | 3,4-Epoxy-1,2-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17177-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Epoxybutane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Epoxybutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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